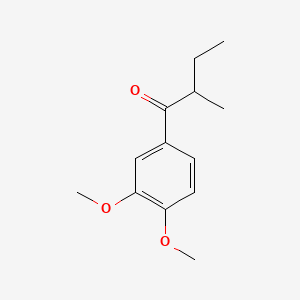
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: This intermediate can be synthesized through the reduction of 2-Methylquinoline-1(2H)-one using a reducing agent such as sodium borohydride.
Acylation Reaction: The 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is then subjected to an acylation reaction with phenyl acetate in the presence of a catalyst like pyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, pyridine as a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: A precursor in the synthesis of the target compound.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds share a similar quinoline scaffold and exhibit diverse biological activities.
Uniqueness
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64299-30-5 |
|---|---|
Molekularformel |
C19H19NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
[2-(2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C19H19NO3/c1-13-11-12-15-7-3-5-9-17(15)20(13)19(22)16-8-4-6-10-18(16)23-14(2)21/h3-10,13H,11-12H2,1-2H3 |
InChI-Schlüssel |
CWPKAKGFNMVUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



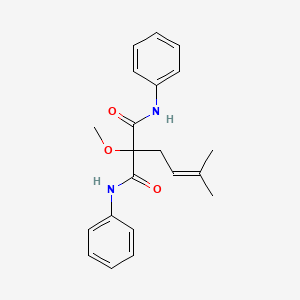
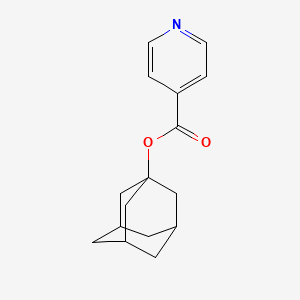
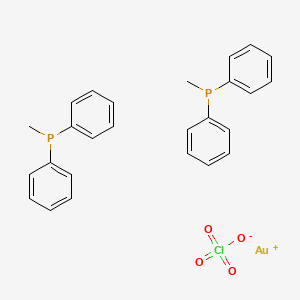
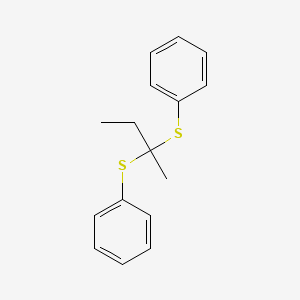

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
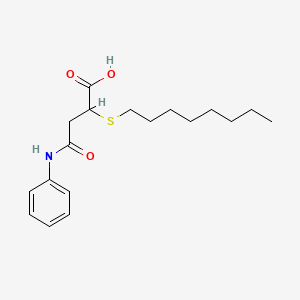
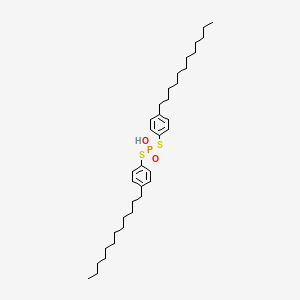
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
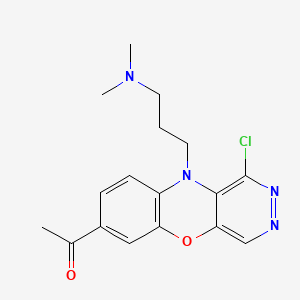
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

